molecular formula C16H16N2O2 B14268726 Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate CAS No. 189182-83-0

Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate

Cat. No.: B14268726
CAS No.: 189182-83-0
M. Wt: 268.31 g/mol
InChI Key: WLJPDGAXGDESRY-UHFFFAOYSA-N
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Description

Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate is a complex organic compound with the molecular formula C16H16N2O2. It belongs to the class of indole derivatives, which are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its unique structure, which includes a pyridoindole core, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds using a base and a catalytic amount of copper(I) iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

CAS No.

189182-83-0

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl 9-ethylpyrido[2,3-b]indole-3-carboxylate

InChI

InChI=1S/C16H16N2O2/c1-3-18-14-8-6-5-7-12(14)13-9-11(10-17-15(13)18)16(19)20-4-2/h5-10H,3-4H2,1-2H3

InChI Key

WLJPDGAXGDESRY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=CC(=C3)C(=O)OCC

Origin of Product

United States

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